2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research, including:
Biology: The compound is used in studies related to nucleic acid purification and other biochemical assays.
Medicine: Research involving this compound may focus on its potential therapeutic effects and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclopentyl-5-ethylpyrimidine-4-carboxylic acid: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-cyclopentyl-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-6-12-10(8-4-2-3-5-8)13-9(7)11(14)15/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
LXUKZYQGIGSRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.